![molecular formula C9H15NO2S B6341708 2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid CAS No. 60864-92-8](/img/structure/B6341708.png)
2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid is a derivative of thiazolidine . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .
Synthesis Analysis
Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, the reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature gave 2-methylidene-1,3-thiazolidin-4-one derivatives .Molecular Structure Analysis
Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The structure of thiazolidine derivatives can be confirmed using 1H-NMR analysis .Chemical Reactions Analysis
Thiazolidine derivatives can undergo fast reaction kinetics with 1,2-aminothiols and aldehydes . Under physiological conditions, this click-type reaction affords a thiazolidine product that remains stable and does not require any catalyst . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .Scientific Research Applications
Synthesis of Bioactive Compounds
Thiazolidine derivatives are known for their role in the synthesis of various bioactive compounds. The presence of sulfur in the thiazolidine ring enhances pharmacological properties, making it a valuable moiety for developing new drug candidates. These derivatives exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective effects .
Anticancer Activity
The thiazolidin-4-one scaffold, a close relative of the 2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid, is significant in cancer research. It has shown promising anticancer activities, and extensive research is being conducted to explore its potential as a therapeutic agent against various cancer types .
Antimicrobial Applications
Thiazolidine derivatives have been evaluated for their in vitro fungicidal activity against various fungal strains, such as R. solani and A. solani. This suggests potential applications in developing antimicrobial agents .
Tyrosinase Inhibition
Compounds structurally similar to 2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid can act as inhibitors of tyrosinase enzymes. This is crucial in the biosynthesis of melanin, indicating potential use in treatments for conditions like hyperpigmentation .
Bioconjugation in Biomedicine
Thiazolidine chemistry has been utilized in bioconjugation strategies, particularly for creating antibody-drug conjugates. This application is essential in the field of biomedicine, where stable conjugates are required under physiological conditions without employing toxic reagents .
Green Chemistry and Catalysis
The synthesis of thiazolidine derivatives has been approached with green chemistry principles, focusing on atom economy, cleaner reaction profiles, and catalyst recovery. This not only improves the environmental impact of chemical synthesis but also enhances the selectivity, purity, and yield of the desired products .
Mechanism of Action
Target of Action
It is known that thiazolidine derivatives, such as thiazolidinediones, stimulate the peroxisome proliferator-activated receptor-γ (ppar-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and insulin sensitivity .
Mode of Action
If it acts similarly to other thiazolidine derivatives, it may bind to and activate ppar-γ, leading to changes in gene expression that improve insulin sensitivity .
Biochemical Pathways
Thiazolidine derivatives are known to mediate the formation of UDP-MurNAc-pentapeptide, a key component in bacterial cell wall synthesis
Result of Action
If it acts similarly to other thiazolidine derivatives, it may lead to improved insulin sensitivity and potential anti-hyperglycemic actions .
Future Directions
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
properties
IUPAC Name |
2-cyclopentyl-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S/c11-9(12)7-5-13-8(10-7)6-3-1-2-4-6/h6-8,10H,1-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLZIGHQZCIPCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2NC(CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid |
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